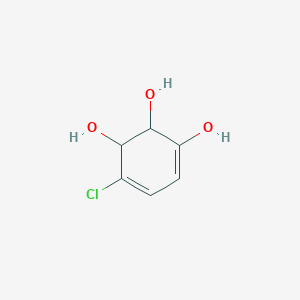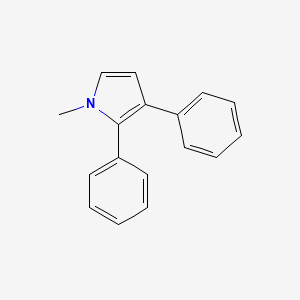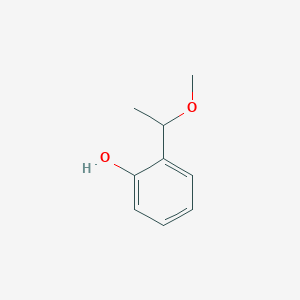
18-(Dimethylamino)octadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
18-(Dimethylamino)octadecanoic acid is a chemical compound with the molecular formula C20H41NO2 It is a derivative of octadecanoic acid, where a dimethylamino group is attached to the 18th carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 18-(Dimethylamino)octadecanoic acid typically involves the reaction of octadecanoic acid with dimethylamine. The process can be carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include octadecanoic acid, dimethylamine, and a suitable catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
18-(Dimethylamino)octadecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
18-(Dimethylamino)octadecanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving lipid metabolism and membrane biology.
Industry: It is used in the production of surfactants and emulsifiers.
Mécanisme D'action
The mechanism by which 18-(Dimethylamino)octadecanoic acid exerts its effects involves interactions with cellular membranes and proteins. The dimethylamino group can interact with various molecular targets, influencing pathways related to lipid metabolism and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadecanoic acid:
Hexadecanoic acid:
Uniqueness
18-(Dimethylamino)octadecanoic acid is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
113394-06-2 |
|---|---|
Formule moléculaire |
C20H41NO2 |
Poids moléculaire |
327.5 g/mol |
Nom IUPAC |
18-(dimethylamino)octadecanoic acid |
InChI |
InChI=1S/C20H41NO2/c1-21(2)19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(22)23/h3-19H2,1-2H3,(H,22,23) |
Clé InChI |
UPUWUGHOSFGDQC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCCCCCCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-4,5-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14297231.png)





![6-ethyl-1,2,3,4,5,6-hexahydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B14297263.png)






![4-N-[(4-aminoanilino)-hydroxyphosphinothioyl]benzene-1,4-diamine](/img/structure/B14297294.png)
